2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, an indole moiety, and a methoxyphenyl group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the indole-morpholine intermediate with the methoxyphenyl acetamide under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization. The reaction conditions are carefully controlled to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- **2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-HYDROXYPHENYL)ACETAMIDE
- **2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE
- **2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-({1-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE lies in its specific structural features, such as the combination of the morpholine ring, indole moiety, and methoxyphenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H29N3O4S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H29N3O4S/c1-17-12-28(13-18(2)32-17)25(30)15-27-14-23(19-8-4-6-10-21(19)27)33-16-24(29)26-20-9-5-7-11-22(20)31-3/h4-11,14,17-18H,12-13,15-16H2,1-3H3,(H,26,29) |
InChI Key |
PAFUYAQALNVUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.